2-Chloro-5-iodoquinolin-6-amine
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Overview
Description
2-Chloro-5-iodo-6-Quinolinamine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chlorine and iodine atoms in the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodo-6-Quinolinamine typically involves the halogenation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The resulting quinoline derivative can then be subjected to halogenation reactions to introduce chlorine and iodine atoms at specific positions on the ring .
Industrial Production Methods: Industrial production of 2-Chloro-5-iodo-6-Quinolinamine may involve large-scale halogenation processes using chlorine and iodine sources. The reaction conditions are optimized to ensure high yield and purity of the final product. Transition metal catalysts, such as palladium or nickel, may be used to facilitate the halogenation reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-iodo-6-Quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-iodo-6-Quinolinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-6-Quinolinamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with DNA replication, leading to its antimicrobial and anticancer effects. The presence of halogen atoms enhances its binding affinity to target proteins, making it a potent inhibitor .
Comparison with Similar Compounds
2-Chloro-6-Quinolinamine: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-Iodo-6-Quinolinamine: Lacks the chlorine atom, which may influence its chemical properties and applications.
2-Chloro-5-iodo-Quinoline: Similar structure but without the amine group, affecting its potential for further functionalization
Uniqueness: 2-Chloro-5-iodo-6-Quinolinamine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential for various chemical transformations. Its unique structure makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C9H6ClIN2 |
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Molecular Weight |
304.51 g/mol |
IUPAC Name |
2-chloro-5-iodoquinolin-6-amine |
InChI |
InChI=1S/C9H6ClIN2/c10-8-4-1-5-7(13-8)3-2-6(12)9(5)11/h1-4H,12H2 |
InChI Key |
SONWKJKMKZOZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)N)I)Cl |
Origin of Product |
United States |
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